

Spectroscopic data for 4-Nitrophenyl isocyanate (IR, NMR)

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Compound of Interest

Compound Name: 4-Nitrophenyl isocyanate

Cat. No.: B128723

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A comprehensive technical guide on the spectroscopic analysis of **4-Nitrophenyl isocyanate**, tailored for researchers, scientists, and professionals in drug development. This document provides in-depth infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data for 4-Nitrophenyl Isocyanate

Spectroscopic analysis is a cornerstone of chemical characterization, providing essential information about the molecular structure and purity of a compound. For **4-Nitrophenyl isocyanate** ($C_7H_4N_2O_3$), IR and NMR spectroscopy are invaluable tools for confirming the presence of key functional groups and elucidating the arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy Data

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups in **4-Nitrophenyl isocyanate**. The most prominent of these are the isocyanate ($-N=C=O$) and the nitro ($-NO_2$) groups. The data presented below is a summary of typical absorption bands observed for this compound.

Functional Group	Wavenumber (cm ⁻¹)	Description
Isocyanate (-N=C=O)	~2270 - 2250	Asymmetric stretching, strong and characteristic
Nitro (-NO ₂)	~1520 and ~1350	Asymmetric and symmetric stretching, respectively; strong absorptions
Aromatic C=C	~1600 - 1450	Skeletal vibrations of the benzene ring
Aromatic C-H	~3100 - 3000	Stretching vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. The aromatic protons of **4-Nitrophenyl isocyanate** typically exhibit a characteristic splitting pattern due to their coupling.

¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Solvent
~8.25	Doublet	~9.0	Protons ortho to the -NO ₂ group	CDCl ₃
~7.36	Doublet	~9.0	Protons meta to the -NO ₂ group	CDCl ₃

¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment	Solvent
~125.0	Aromatic CH meta to -NO ₂	CDCl ₃
~122.5	Aromatic CH ortho to -NO ₂	CDCl ₃
~155.5	Aromatic C attached to -NO ₂	CDCl ₃
~139.1	Aromatic C attached to -NCO	CDCl ₃
~171.3	Isocyanate Carbon (-NCO)	CDCl ₃

Experimental Protocols

The following are generalized protocols for obtaining the IR and NMR spectra of **4-Nitrophenyl isocyanate**.

Infrared (IR) Spectroscopy Protocol (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

- Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR setup.
- Sample Preparation: Place a small amount of solid **4-Nitrophenyl isocyanate** powder onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

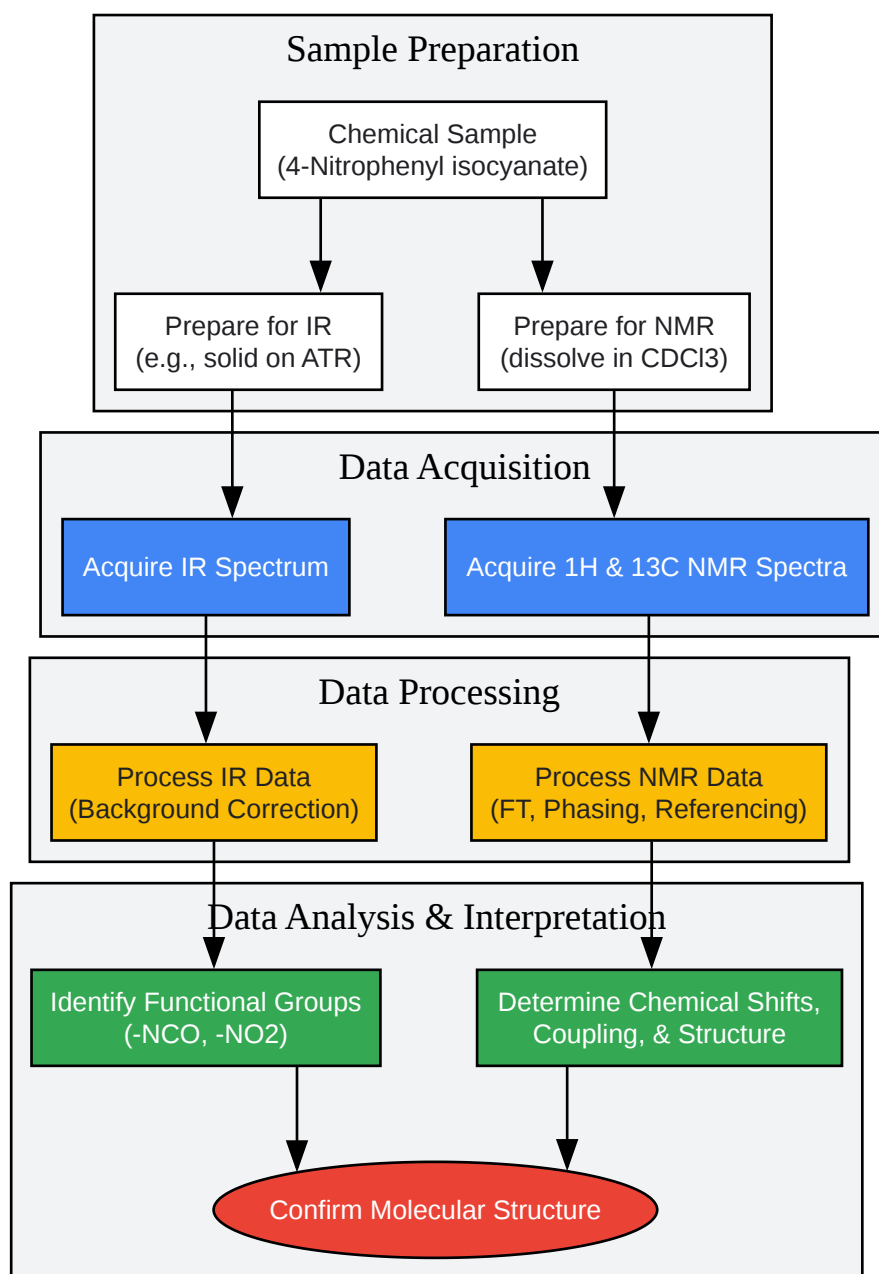
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation:

- Weigh approximately 5-10 mg of **4-Nitrophenyl isocyanate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
- Transfer the solution to an NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire the proton-decoupled ^{13}C NMR spectrum. This typically requires a larger number of scans than the ^1H spectrum due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
 - Integrate the peaks in the ^1H NMR spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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